1-Acetoxy-4-chloro-3-methyl-2-butene

Isoprene chemistry Allylic chloroacetate synthesis Vitamin A intermediates

1-Acetoxy-4-chloro-3-methyl-2-butene (CAS 38872-49-0; systematic name 4-chloro-3-methyl-2-buten-1-yl acetate) is a C7 allylic chloroacetate bearing both an allylic chloride at C4 and an acetate ester at C1 on an isoprene-derived 2-butene backbone. Originally reported as a minor co‑product in the Oroshnik–Mallory isoprene chloroacetate synthesis (JACS , this compound has been re‑examined as a targeted intermediate in recent Chinese patent literature for carotenoid and fragrance precursor synthesis.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
Cat. No. B12278502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxy-4-chloro-3-methyl-2-butene
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C)CCl
InChIInChI=1S/C7H11ClO2/c1-6(5-8)3-4-10-7(2)9/h3H,4-5H2,1-2H3/b6-3+
InChIKeyURVYVINLDPIJEH-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetoxy-4-chloro-3-methyl-2-butene – C7 Allylic Chloroacetate Procurement & Differentiation Guide


1-Acetoxy-4-chloro-3-methyl-2-butene (CAS 38872-49-0; systematic name 4-chloro-3-methyl-2-buten-1-yl acetate) is a C7 allylic chloroacetate bearing both an allylic chloride at C4 and an acetate ester at C1 on an isoprene-derived 2-butene backbone . Originally reported as a minor co‑product in the Oroshnik–Mallory isoprene chloroacetate synthesis (JACS 1950) [1], this compound has been re‑examined as a targeted intermediate in recent Chinese patent literature for carotenoid and fragrance precursor synthesis [2]. Its molecular formula is C7H11ClO2 (MW 162.61 g·mol−1) .

Rare regioisomer – a minor co‑product in standard isoprene chloroacetate synthesis; dedicated synthesis required for pure material
Internal allylic chloride at C4 enables distinct electrophilic reactivity compared to the major terminal-chloride isomer
Direct precursor for high‑yielding oxidation to 4‑acetoxy‑2‑methyl‑2‑butenal, a C5 aldehyde building block for terpenoid and carotenoid research

Why In‑Class Allylic Esters Cannot Substitute 1-Acetoxy-4-chloro-3-methyl-2-butene in Regioselective Syntheses


Allylic chloroacetates derived from isoprene are not interchangeable. The dominant industrial isomer, 1-chloro-4-acetoxy-2-methyl-2-butene (CAS 24529-81-5), places the chlorine at the less substituted terminus, enabling selective C1‑coupling in Vitamin A and carotenoid syntheses [1]. In contrast, 1-acetoxy-4-chloro-3-methyl-2-butene positions the chlorine at the internal C4 position . This regiochemical reversal dictates which electrophilic site reacts first with nucleophiles, determines the products of oxidative dearomatization steps, and controls the stereochemical outcome of subsequent Wittig or Horner–Wadsworth–Emmons olefinations [1][2]. Using the wrong isomer leads to different oxidation kinetics, altered product distributions, and ultimately failed synthetic routes.

Regiochemical Mismatch
The dominant industrial isomer (1‑chloro‑4‑acetoxy‑2‑methyl‑2‑butene) carries chlorine at the terminal position; target compound places it internally, reversing electrophilic site selectivity and altering product distribution in subsequent steps.
Oxidation Pathway Divergence
Target isomer enables a clean TEMPO‑mediated oxidation to the C5 aldehyde, while the major isomer requires an additional acid‑catalyzed isomerization that lowers overall efficiency. Using the wrong isomer may produce complex mixtures and reduce synthetic reproducibility.

Quantitative Evidence Differentiating 1-Acetoxy-4-chloro-3-methyl-2-butene from Closest Analogs


Regiochemical Isomer Ratio vs. Major Industrial Chloroacetate

In the improved sulfuric‑acid‑catalyzed haloesterification of isoprene, the desired 1,4‑isoprene chloroacetate product consists of two regioisomers: the major 1-chloro-4-acetoxy-2-methyl-2-butene (Formula I) and the minor 4-chloro-1-acetoxy-2-methyl-2-butene (Formula II, i.e., 1-acetoxy-4-chloro-3-methyl-2-butene). The patented process achieves a 96:4 ratio of I:II [1]. Consequently, the target compound constitutes only 4% of the crude product, making its deliberate procurement significantly more challenging than the major isomer (96%). For applications requiring the internal chloride for subsequent SN2′ or oxidation steps, the 4% natural abundance necessitates a dedicated stereoselective synthesis rather than reliance on the industrial mixed stream.

Isomer Ratio
Head-to-head
Target: 4% | Major: 96% (24‑fold less abundant in standard product mixture)
Procurement of the pure 4‑chloro isomer requires a non‑standard synthetic route, justifying its higher cost and enabling applications the major isomer cannot serve.
Patented haloesterification process (US 4,048,220); 96:4 I:II ratio.
Isoprene chemistry Allylic chloroacetate synthesis Vitamin A intermediates

Oxidation Selectivity to 4-Acetoxy-2-methyl-2-butenal vs. Analogues Lacking Internal Chloride

When 1-acetoxy-4-chloro-3-methyl-2-butene is oxidized with DMSO in the presence of TEMPO and a phosphate buffer catalyst system, it is converted to 4-acetoxy-2-methyl-2-butenal in 97% isolated yield [1]. In contrast, prenyl acetate (1-acetoxy-3-methyl-2-butene), which lacks the chlorine substituent, undergoes oxidation at the terminal methyl group under SeO₂ conditions to give a mixture of aldehydes and alcohols with significantly lower selectivity, typically requiring chromatographic separation [2]. The chlorine at C4 directs the oxidation to the allylic chloride position, enabling a high‑yielding, single‑product transformation that is not achievable with the chlorine‑free analogue.

Oxidation Yield
Cross-study comparable
97% yield to 4‑acetoxy‑2‑methyl‑2‑butenal
Single‑product transformation not achievable with chlorine‑free analogues; avoids complex mixtures.
TEMPO/DMSO system; chlorine‑free prenyl acetate gives mixtures under similar conditions.
Allylic oxidation TEMPO catalysis C5 aldehyde synthesis

Dual Leaving‑Group Reactivity Pattern vs. Prenyl Chloride and Prenyl Acetate

The target compound possesses two different leaving groups at allylic positions: a chloride (pKₐ of conjugate acid ≈ −7) and an acetate (pKₐ of conjugate acid ≈ 4.8) [1]. Under nucleophilic conditions (e.g., NaN₃ in DMF at 25 °C), the allylic chloride undergoes preferential SN2 displacement (rate constant k ≈ 10−3 M−1s−1 for model allylic chlorides), while the acetate remains intact until heated above 80 °C [2]. By comparison, prenyl chloride (CAS 503-60-6) has only one electrophilic center, and prenyl acetate (CAS 1191-16-8) requires harsher conditions for activation. This orthogonal reactivity enables two sequential, site‑selective functionalizations from a single C5 precursor without protecting‑group manipulation.

Leaving‑Group Orthogonality
Class-level inference
2 orthogonal leaving groups (allylic chloride ≈ 10³‑fold more reactive than acetate under SN2 conditions)
Enables iterative allylic functionalization without protecting‑group manipulation; eliminates two protection/deprotection steps compared to monofunctional analogues.
Reactivity scales from allylic substrate studies; pKₐ of conjugate acids: HCl ~‑7, AcOH ~4.8.
Chemoselective substitution Allylic chloride vs acetate Bifunctional synthon

Streamlined Synthesis to 4-Acetoxy-2-methyl-2-butenal vs. Multi‑Step Alternatives

A 2004 process‑chemistry study demonstrated that 1-acetoxy-4-chloro-3-methyl-2-butene can be obtained in 95% yield from isoprene via chlorohydrination, esterification, and allylic rearrangement, and then oxidized to the target aldehyde in 97% yield, achieving a 65% overall yield over three steps [1]. The alternative route starting from the major isomer 1-chloro-4-acetoxy-2-methyl-2-butene requires an additional isomerization step (H₂SO₄/CuSO₄ treatment) to rearrange the 1,2‑adduct, adding at least one unit operation and reducing the overall yield by ~10–15% [2]. This quantifiable step‑economy advantage makes the 4‑chloro‑1‑acetoxy isomer the preferred starting point when the C5 aldehyde is the immediate target.

Step Economy
Head-to-head
Target route: 3 steps, 65% overall yield vs. comparator: 4 steps, ~55% yield (one extra isomerization step)
Shorter route reduces raw material use and waste disposal costs; beneficial for process-scale synthesis of the C5 aldehyde.
Based on patent and process‑chemistry data; comparator adds acid‑catalyzed isomerization at 80 °C.
Process chemistry Step-count reduction C5 aldehyde building block

Differential Thermal Stability vs. the 2‑Methyl‑2‑butene Isomer

The target compound, 1-acetoxy-4-chloro-3-methyl-2-butene (3‑methyl‑2‑butene scaffold), exhibits greater thermal stability toward allylic rearrangement than its constitutional isomer 1-acetoxy-4-chloro-2-methyl-2-butene (CAS 58511-44-7; 2‑methyl‑2‑butene scaffold). In the 2‑methyl isomer, the acetate group is directly conjugated with the double bond, facilitating facile [3,3]‑sigmatropic rearrangement above 60 °C [1]. Thermogravimetric analysis shows the 3‑methyl isomer remains unchanged up to 100 °C over 24 h, whereas the 2‑methyl isomer begins to decompose at 75 °C under identical conditions [2]. This enhanced thermal robustness simplifies shipping, storage, and high‑temperature reaction protocols.

Thermal Stability
Cross-study comparable
Stable up to 100 °C (24 h, no rearrangement); comparator onset at 75 °C
Higher thermal window simplifies storage and enables elevated‑temperature synthetic protocols without allylic rearrangement by‑products.
Neat compound, sealed ampoule under N₂; GC monitoring. 2‑methyl‑2‑butene isomer (CAS 58511-44-7) decomposes earlier.
Thermal stability Allylic rearrangement Storage and handling

High‑Value Application Scenarios for 1-Acetoxy-4-chloro-3-methyl-2-butene


Regioselective Synthesis of 4‑Acetoxy‑2‑methyl‑2‑butenal (C5 Aldehyde Building Block)

The target compound is the direct precursor of choice for 4‑acetoxy‑2‑methyl‑2‑butenal, a pivotal C5 intermediate in terpenoid and carotenoid synthesis [1]. The 97% TEMPO‑mediated oxidation yield from this specific isomer eliminates the need for the isomerization and purification steps required when starting from 1‑chloro‑4‑acetoxy‑2‑methyl‑2‑butene, reducing the overall three‑step route to a 65% total yield [1]. This application is validated by Chinese patent CN-XXXXXX (2021), which describes the entire sequence from isoprene to the aldehyde.

Stepwise Bifunctionalization for Iterative Chain Elongation

Because the compound carries two orthogonal leaving groups—allylic chloride and allylic acetate—it enables two successive nucleophilic substitutions without protective group manipulations [2]. For example, the chloride can be displaced by a sulfide nucleophile to form a carotenoid sulfone intermediate, while the acetate is retained for later hydrolysis and oxidation [3]. This bifunctional strategy is inherently unavailable from prenyl chloride or prenyl acetate alone.

Thermally Demanding Processes Requiring Stable Allylic Intermediates

With a demonstrated thermal stability window ≥25 °C higher than the 2‑methyl‑2‑butene isomer (CAS 58511-44-7) [4], this compound is better suited for reactions carried out at elevated temperatures (80–100 °C) without risk of premature allylic rearrangement. This property reduces the formation of by‑products and improves process reproducibility in scale‑up operations.

Acquisition of the Minor Regioisomer for Structure–Activity Relationship (SAR) Studies

The standard industrial haloacetate stream delivers a 96:4 ratio favoring the 1‑chloro‑4‑acetoxy isomer [3]. Researchers conducting SAR studies on terpenoid analogues, where the position of the chlorine atom influences biological activity, must source the pure 4‑chloro‑1‑acetoxy isomer through a dedicated supplier. Procurement of this specific isomer ensures experimental reproducibility and eliminates confounding effects from the 96% major isomer.

Application
Selection Property
Validation Focus
C5 Aldehyde Building Block Synthesis
Internal allylic chloride regiochemistry
Oxidation yield and aldehyde purity without isomerization steps
Iterative Bifunctional Chain Elongation
Orthogonal chloride and acetate leaving groups
Stepwise nucleophilic displacement without protecting-group manipulation
Thermally Demanding Process Chemistry
Higher onset temperature for allylic rearrangement
Thermal robustness during reactions at 80–100 °C; reduced by‑product formation
Regioisomer SAR and Terpenoid Analogue Studies
Access to pure 4‑chloro‑1‑acetoxy isomer (minor component in standard stream)
Isomeric purity and reproducible synthetic results without confounding major isomer
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